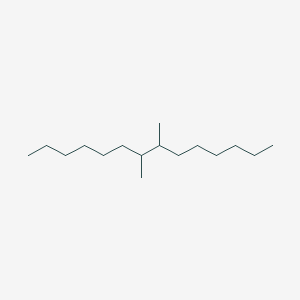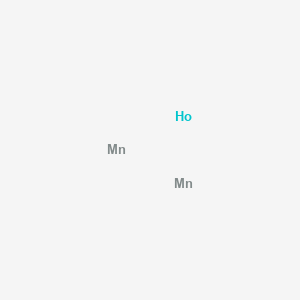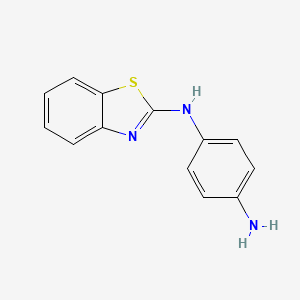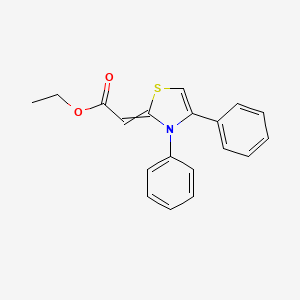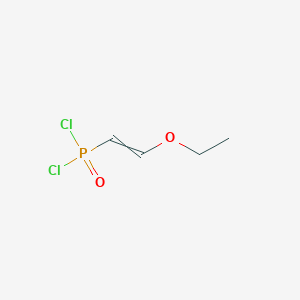
Phosphonic dichloride, (2-ethoxyethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic dichloride, (2-ethoxyethenyl)-, also known as (2-ethoxyvinyl)phosphonic dichloride, is an organophosphorus compound with the molecular formula C4H7Cl2O2P. This compound is characterized by the presence of a phosphonic dichloride group attached to a 2-ethoxyethenyl moiety. It is a versatile reagent used in various chemical reactions and has significant applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonic dichloride, (2-ethoxyethenyl)-, can be synthesized through the condensation of 2-ethoxyethenylphosphonic dichloride with resorcinol and its derivatives in dichloromethane in the presence of trifluoroacetic acid . This reaction results in the formation of new bicyclic phosphonates with an endocyclic P-C bond. The reaction conditions are typically mild, and the process is efficient, yielding high-purity products.
Industrial Production Methods
The industrial production of phosphonic dichloride, (2-ethoxyethenyl)-, involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic dichloride, (2-ethoxyethenyl)-, undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, to form corresponding phosphonate esters and amides.
Condensation Reactions: It can condense with phenolic compounds to form bicyclic phosphonates.
Hydrolysis: It can hydrolyze in the presence of water to form phosphonic acid derivatives.
Common Reagents and Conditions
Common reagents used in reactions with phosphonic dichloride, (2-ethoxyethenyl)-, include trifluoroacetic acid, dichloromethane, and various nucleophiles such as alcohols and amines. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from reactions involving phosphonic dichloride, (2-ethoxyethenyl)-, include phosphonate esters, amides, and bicyclic phosphonates. These products have significant applications in various fields, including polymer chemistry and materials science.
Applications De Recherche Scientifique
Phosphonic dichloride, (2-ethoxyethenyl)-, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds and polymers.
Biology: It is used in the modification of biomolecules and the development of new biochemical assays.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of phosphonic dichloride, (2-ethoxyethenyl)-, involves its reactivity with nucleophiles and its ability to form stable phosphonate esters and amides The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile
Comparaison Avec Des Composés Similaires
Phosphonic dichloride, (2-ethoxyethenyl)-, can be compared with other similar compounds, such as:
Phosphonic dichloride, (2-chloro-2-ethoxyethenyl)-: This compound has a similar structure but with a chlorine atom instead of a hydrogen atom on the ethoxyethenyl group.
Phosphonic dichloride, (2-ethoxyvinyl)-: This compound is structurally similar but lacks the additional chlorine atom.
The uniqueness of phosphonic dichloride, (2-ethoxyethenyl)-, lies in its specific reactivity and the ability to form stable bicyclic phosphonates, which are valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
7010-16-4 |
|---|---|
Formule moléculaire |
C4H7Cl2O2P |
Poids moléculaire |
188.97 g/mol |
Nom IUPAC |
1-dichlorophosphoryl-2-ethoxyethene |
InChI |
InChI=1S/C4H7Cl2O2P/c1-2-8-3-4-9(5,6)7/h3-4H,2H2,1H3 |
Clé InChI |
MIQZGJIOIQXKQA-UHFFFAOYSA-N |
SMILES canonique |
CCOC=CP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


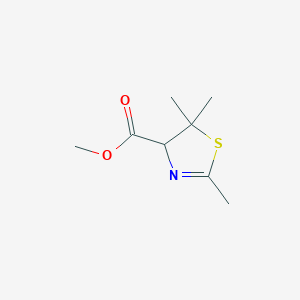
![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)
![2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide](/img/structure/B14736514.png)

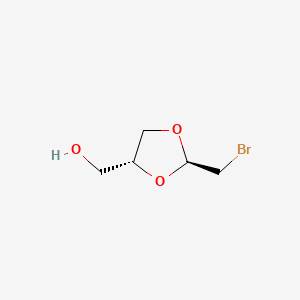
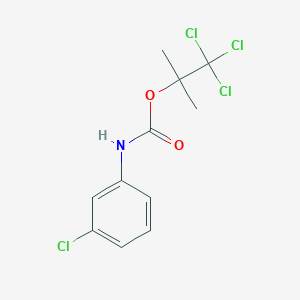
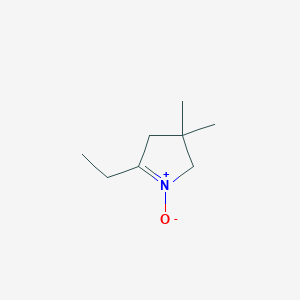


![1-[(E)-1,2-dichloroethenyl]sulfanylpentane](/img/structure/B14736557.png)
